molecular formula C9H13ClN2O B1447525 2-Hydroxy-2-phenylpropanimidamide hydrochloride CAS No. 92442-87-0

2-Hydroxy-2-phenylpropanimidamide hydrochloride

Cat. No.: B1447525
CAS No.: 92442-87-0
M. Wt: 200.66 g/mol
InChI Key: DPCMFPNQZOBWNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenylpropanimidamide hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired product . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-2-phenylpropanimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-phenylpropanamide: Similar structure but lacks the imidamide group.

    2-Hydroxy-2-phenylpropanamine: Similar structure but has an amine group instead of an imidamide group.

    2-Phenylpropanimidamide: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-2-phenylpropanimidamide hydrochloride is unique due to the presence of both a hydroxyl group and an imidamide group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-2-phenylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-9(12,8(10)11)7-5-3-2-4-6-7;/h2-6,12H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMFPNQZOBWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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